3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)17-6-4-5-15(9-17)19(25)21-11-14-7-8-18(20-10-14)16-12-22-24(3)13-16/h4-10,12-13H,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXLADXTMOYXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dimethylamino group, a pyrazole moiety, and a benzamide structure, suggesting possible interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 335.411 g/mol. The structural characteristics include:
- Dimethylamino group : Enhances solubility and bioavailability.
- Pyrazole moiety : Known for various pharmacological effects, including anti-inflammatory and anticancer activities.
- Benzamide structure : Often associated with diverse biological activities, particularly in cancer treatment.
Biological Activity Overview
Research indicates that compounds similar to 3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide exhibit a range of biological activities, including:
- Anticancer Properties : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells.
- Anti-inflammatory Effects : The pyrazole component is linked to the modulation of inflammatory pathways.
- Antimicrobial Activity : Some derivatives demonstrate efficacy against various bacterial strains.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Activity : A study reported that a compound with a similar structure exhibited IC values ranging from 73 to 84 mg/mL against different cancer cell lines, demonstrating significant antiproliferative effects .
- Inflammation Modulation : Another study highlighted that derivatives influenced LPS-induced TNFα release in cells, indicating potential for treating autoimmune conditions .
- Neuroprotective Effects : Research has suggested that certain pyrazole derivatives can protect against oxidative stress in neuronal cells, relevant for neurodegenerative diseases .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds derived from similar structures have shown promise as AMPK inhibitors, which play a crucial role in cellular energy regulation and metabolism in cancer cells .
Case Study: AMPK Inhibitors
A study demonstrated that pyrazole derivatives can be synthesized to yield potent AMPK inhibitors. These inhibitors have been linked to reduced tumor growth rates in preclinical models, making them candidates for further development in cancer therapeutics .
| Compound | Yield | Target Enzyme | Effect |
|---|---|---|---|
| Pyrazole Derivative A | 85% | AMPK | Reduced tumor growth |
| Pyrazole Derivative B | 78% | AMPK | Induced apoptosis |
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazolone derivatives are known to exhibit significant anti-inflammatory and analgesic properties, making them suitable for the treatment of various inflammatory diseases without the ulcerogenic side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: Synthesis of Anti-inflammatory Agents
Research focused on synthesizing novel pyrazolone derivatives revealed that modifications to the dimethylamino group enhance anti-inflammatory activity. These findings suggest that structural variations can lead to improved therapeutic profiles .
| Compound | Activity (IC50) | Type |
|---|---|---|
| Compound C | 20 µM | Anti-inflammatory |
| Compound D | 15 µM | Analgesic |
Agricultural Applications
2.1 Pesticide Development
The unique chemical structure of this compound allows it to be explored as a potential pesticide or herbicide. Pyrazole derivatives have been investigated for their ability to inhibit specific enzymes in pests, leading to effective pest control strategies .
Case Study: Insecticidal Activity
In a comparative study, several pyrazole derivatives were tested against common agricultural pests. The results indicated that certain modifications led to increased efficacy and selectivity towards target pests while minimizing impact on beneficial insects .
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Compound E | Aphids | 90% |
| Compound F | Whiteflies | 85% |
Material Science Applications
3.1 Synthesis of Functional Materials
Beyond biological applications, the compound can be utilized in the synthesis of functional materials, such as polymers and nanomaterials. The incorporation of pyrazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
Research demonstrated that blending pyrazole-containing compounds with conventional polymers resulted in materials with superior properties suitable for high-performance applications .
| Material Type | Property Enhanced | Measurement |
|---|---|---|
| Polymer Blend A | Thermal Stability | +30°C |
| Polymer Blend B | Mechanical Strength | +25% |
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Variations : The target compound’s pyridine-pyrazole substituent distinguishes it from thiazole-based analogs (e.g., 4h in ) and pyrimidine-containing kinase inhibitors like imatinib .
- Solubility: The dimethylamino group in the target compound and CAY10398 may enhance water solubility compared to non-polar derivatives like N-cyclopropyl-3-methylpyrazole .
- Thermal Stability : Melting points for benzamide derivatives range widely (104–217°C), influenced by crystallinity and intermolecular interactions .
Q & A
Q. What are the optimal synthetic routes for 3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide?
- Methodological Answer: The synthesis typically involves coupling a pyridine-pyrazole intermediate with a benzamide derivative. A validated route includes:
- Step 1: React 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in the presence of cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to form the pyrazole core .
- Step 2: Functionalize the pyridine moiety via reductive amination or nucleophilic substitution. For benzamide coupling, use 3-(dimethylamino)benzoyl chloride with a pyridylmethylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification: Employ gradient elution (e.g., 0–100% ethyl acetate/hexane) via flash chromatography, followed by recrystallization to achieve >95% purity .
Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure?
- Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; pyrazole C-H signals at δ ~7.5–8.5 ppm) .
- HRMS (ESI): Validate molecular weight (e.g., [M+H]+ expected within ±1 ppm error) .
- X-ray Diffraction: Resolve ambiguous stereochemistry or tautomerism in crystalline forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer:
- Step 1: Verify reaction stoichiometry and purity of intermediates using LC-MS to rule out byproducts .
- Step 2: Perform 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals caused by tautomeric equilibria in the pyrazole ring .
- Step 3: Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) to validate assignments .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodological Answer:
- SAR Focus: Target the pyrazole’s 1-methyl group and benzamide’s dimethylamino moiety.
- Lipophilicity Enhancement: Introduce trifluoromethyl groups to the benzamide ring to improve membrane permeability (logP optimization via HPLC) .
- Hydrogen Bonding: Replace dimethylamino with a morpholine or piperazine ring to enhance target binding (e.g., kinase inhibition assays) .
- Validation: Use in vitro assays (e.g., glucose uptake in hepatocytes for metabolic activity or MTT assays for cytotoxicity ).
Q. How should researchers design experiments to analyze metabolic stability in preclinical studies?
- Methodological Answer:
- In Vitro Assays:
- Liver Microsomes: Incubate the compound with rat/human liver microsomes (37°C, NADPH regeneration system) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- In Silico Tools: Predict metabolic hotspots (e.g., dimethylamino N-demethylation) using software like Schrödinger’s ADMET Predictor .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer:
- Hypothesis 1: Check force field parameters in docking studies (e.g., improper protonation states at physiological pH). Re-run simulations with adjusted partial charges .
- Hypothesis 2: Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .
- Hypothesis 3: Assess off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Experimental Design Tables
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | CuBr, Cs2CO3, DMSO, 35°C | 17.9% | 92% |
| 2 | 3-(Dimethylamino)benzoyl chloride, Et3N, CH2Cl2 | 45% | 95% |
Table 2: Bioactivity Data from Analogous Compounds
| Modification | Assay Type | IC50/EC50 | Reference |
|---|---|---|---|
| Trifluoromethyl addition | Glucose uptake (hepatocytes) | 10 µM | |
| Pyrazole N-methylation | Anticonvulsant (MES model) | 25 mg/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
